Chlorotrimethylgermane

Organometallic Synthesis Grignard Chemistry Cross-Coupling

Chlorotrimethylgermane (trimethylgermanium chloride) is a Group IVB organometallic compound with the formula (CH₃)₃GeCl, classified as a moisture-sensitive, colorless liquid with a molecular weight of 153.19 g/mol. Its standard physicochemical properties include a melting point of -13 °C, boiling point of 102 °C, density of 1.24 g/mL at 25 °C, and refractive index of n20/D 1.433.

Molecular Formula C3H9ClGe
Molecular Weight 153.19 g/mol
CAS No. 1529-47-1
Cat. No. B075237
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Technical Parameters


Basic Identity
Product NameChlorotrimethylgermane
CAS1529-47-1
Molecular FormulaC3H9ClGe
Molecular Weight153.19 g/mol
Structural Identifiers
SMILESC[Ge](C)(C)Cl
InChIInChI=1S/C3H9ClGe/c1-5(2,3)4/h1-3H3
InChIKeyZZBNZZCHSNOXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorotrimethylgermane (CAS 1529-47-1): Chemical Identity and Baseline Physicochemical Profile for Procurement Decisions


Chlorotrimethylgermane (trimethylgermanium chloride) is a Group IVB organometallic compound with the formula (CH₃)₃GeCl, classified as a moisture-sensitive, colorless liquid with a molecular weight of 153.19 g/mol . Its standard physicochemical properties include a melting point of -13 °C, boiling point of 102 °C, density of 1.24 g/mL at 25 °C, and refractive index of n20/D 1.433 . The compound exhibits solubility in common aprotic organic solvents such as tetrahydrofuran, diethyl ether, and dichloromethane, while being immiscible with water . As a volatile organogermanium halide, it serves as a foundational precursor in organometallic synthesis and materials science applications, with a gas-phase standard enthalpy of formation (ΔfH°gas) of -266.4 kJ/mol and an enthalpy of vaporization (ΔvapH°) of 33.5 kJ/mol [1].

Why Chlorotrimethylgermane (CAS 1529-47-1) Cannot Be Simply Substituted with Other Group IV Organometallic Halides


Generic substitution of chlorotrimethylgermane with other Group IVB organometallic halides—such as chlorotrimethylsilane, chlorotriethylgermane, or the corresponding tin analog—is chemically unjustified due to quantifiable differences in reactivity, steric parameters, and bond dissociation energies that directly affect reaction outcomes. The Ge–Cl bond exhibits distinct kinetic behavior in nucleophilic displacement reactions compared to Si–Cl and Sn–Cl bonds, with the germanium center demonstrating intermediate reactivity that is 'slightly more reactive than the silane, but much less reactive than the stannane' [1]. Furthermore, steric effects are markedly different between trimethyl and triethyl substituents on germanium, with trimethylaralkyl-germanes being 'much more reactive than are the triethyl- analogues in nucleophilic cleavage' [2]. These quantifiable reactivity differences translate directly to divergent synthetic outcomes: for example, chlorotrimethylgermane couples with magnesium in THF in 48% yield to form hexamethyldigermane, whereas chlorotriethylgermane is completely inert under identical conditions [3]. Such data demonstrate that in-class organometallic halides are not interchangeable, and selection of the specific compound must be driven by the required reactivity profile and steric demands of the target transformation.

Chlorotrimethylgermane (CAS 1529-47-1): Quantitative Differential Evidence Versus Structural and Functional Analogs


Magnesium Coupling Reactivity: Chlorotrimethylgermane vs. Chlorotriethylgermane

Chlorotrimethylgermane demonstrates definitive reactivity in forming Ge–Mg bonds, whereas its triethyl-substituted analog is completely unreactive under identical conditions. This sterically determined difference is critical for synthetic planning [1].

Organometallic Synthesis Grignard Chemistry Cross-Coupling

Nucleophilic Displacement Kinetics: Relative Reactivity of Ge–Cl vs. Si–Cl and Sn–Cl

Kinetic studies on the displacement of chlorine from chloromethyl-trimethylmetallic compounds by iodide and ethoxide ions establish a clear reactivity hierarchy. The germanium compound occupies a distinct intermediate position [1].

Reaction Kinetics Nucleophilic Substitution Group IVB Chemistry

Ionization Potential as a Measure of Electronic Structure Differentiation

The He(I) photoelectron spectrum of chlorotrimethylgermane reveals an ionization energy of approximately 10.1 eV (by PE method) and 9.62 ± 0.04 eV (by EI method). This value differs from that of the hydrogen-substituted analog trimethylgermane, reflecting the electron-withdrawing effect of the chlorine substituent [1].

Electronic Structure Photoelectron Spectroscopy Reactivity Prediction

Chlorotrimethylgermane (CAS 1529-47-1): Evidence-Backed Selection Scenarios for Research and Industrial Procurement


Synthesis of Hexamethyldigermane via Direct Magnesium Coupling

This compound is the required precursor for the direct synthesis of hexamethyldigermane (Me₃Ge–GeMe₃) via reaction with magnesium metal in tetrahydrofuran, producing the coupled product in 48% yield [1]. This reactivity is unique to the trimethyl-substituted germanium chloride; the triethyl analog chlorotriethylgermane is completely inert under identical conditions, making chlorotrimethylgermane the only viable choice for this synthetic route [1].

Precursor for Trimethylgermyl-Substituted Heterocycles and Grignard Reagents

The compound is specifically employed for the preparation of trimethyl(2-thienyl)germane and serves as a precursor for generating trimethylgermyl Grignard reagents . The quantifiable intermediate reactivity of the Ge–Cl bond toward nucleophilic displacement—more reactive than the Si–Cl bond but less reactive than the Sn–Cl bond [2]—provides a tunable electrophilicity that is essential for achieving desired chemo- and regioselectivity in the synthesis of germanium-containing heterocycles.

Trichlorosilylation for Branched Silylgermane Synthesis

Chlorotrimethylgermane reacts with trichlorosilane and triethylamine to afford trichlorosilylgermanes (Me₃Ge–SiCl₃) in fair yields as distillable liquids [3]. This transformation is a key step in accessing branched silylgermanes and strained silicon epitaxial films, which are of interest in advanced materials and semiconductor research [4]. Alternative organometallic halides do not provide the same reactivity profile for this specific silylation chemistry.

Formation of Germanium Enolates for Stereoselective Aldol Reactions

The compound is utilized to form germanium enolates that react under controlled conditions to give syn or anti aldol products with high stereoselectivity [5]. This application leverages the distinct steric and electronic properties of the trimethylgermyl group, which differ from the corresponding silyl enolates in ways that influence the stereochemical outcome of the aldol reaction.

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